Bienvenue dans la boutique en ligne BenchChem!

Dihydroergotoxine Mesylate

Hypertensive Emergency Cardiovascular Clinical Trial

Researchers investigating age-related cognitive decline, acute hypertensive emergencies, or Parkinson's sialorrhea should choose this specific Dihydroergotoxine Mesylate (Ergoloid Mesylates) mixture. Unlike selective nootropics or vasoconstrictive ergot alkaloids, its unique partial agonist/antagonist profile across adrenergic, dopaminergic, and serotonergic systems, combined with high GABAA receptor affinity, provides a distinct multi-target mechanism. Evidence confirms superior cognitive improvement at a 6 mg/day dose and a faster onset for hemodynamic control, making it an essential, non-substitutable reference compound for dissecting pre/postsynaptic receptor interplay.

Molecular Formula C33H45N5O5
Molecular Weight 591.7 g/mol
CAS No. 8067-24-1
Cat. No. B607363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotoxine Mesylate
CAS8067-24-1
SynonymsErgoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179
Molecular FormulaC33H45N5O5
Molecular Weight591.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39)
InChIKeyYLXBZBPHTNJZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilityPartially soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydroergotoxine Mesylate (CAS 8067-24-1): Procurement and Specification Overview


Dihydroergotoxine Mesylate, also known as Ergoloid Mesylates or Co-dergocrine Mesilate, is a mixture of the methanesulfonate salts of three hydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine, in an approximate weight ratio of 1:1:1 [1][2]. This compound acts as a modulator of multiple central neurotransmitter systems, including α-adrenergic, dopaminergic, and serotonergic receptors, and also binds with high affinity to the GABAA receptor-associated chloride channel [3].

Why Dihydroergotoxine Mesylate Cannot Be Readily Substituted with Other Ergot Alkaloids or Nootropic Agents


Dihydroergotoxine Mesylate exhibits a complex, multi-target pharmacological profile with partial agonist/antagonist activity at adrenergic, dopaminergic, and serotonergic receptors, which is distinct from the more selective mechanisms of other nootropics or the potent vasoconstrictive actions of natural ergot alkaloids like ergotamine [1][2]. Direct comparative studies have shown that it produces different effects on neurotransmitter outflow and receptor function compared to other α-blockers and eburnamenine derivatives, meaning that substituting it with a seemingly similar compound can lead to significantly different pharmacological and therapeutic outcomes [3][4].

Quantitative Differentiation Evidence: Dihydroergotoxine Mesylate vs. Key Comparators


Comparative Vasodepressor Response and Heart Rate Reduction in Hypertensive Emergency

In a head-to-head clinical study for hypertensive emergencies, dihydroergotoxine mesylate (DHT) demonstrated a significantly more rapid onset of blood pressure reduction compared to clonidine (CLO), while causing a greater decrease in heart rate [1].

Hypertensive Emergency Cardiovascular Clinical Trial

Differential Presynaptic Effect on Noradrenaline Outflow

An in vitro study comparing dihydroergotoxine mesylate (DHEM) to another α-blocker, IP-66, revealed a stark difference in their effects on noradrenaline (NA) outflow. DHEM did not reduce NA outflow, whereas IP-66 decreased it at higher concentrations in a manner abolished by propranolol, highlighting a key functional divergence in presynaptic receptor modulation [1].

Neuropharmacology Alpha-Blocker In Vitro

Superiority of High-Dose (6 mg/day) Over Standard Dose (3 mg/day) in Geriatric Cognitive Function

Evidence from a controlled clinical study indicates that a higher dose of dihydroergotoxine mesylate (6 mg/day) is superior to a lower, standard dose (3 mg/day) for improving symptoms of senile dementia. A review of studies specifically notes the superiority of the 6 mg/day regimen [1].

Mild Dementia Cognitive Decline Dose-Response

Efficacy in Sialorrhea Management for Parkinson's Disease

In a clinical study of Parkinson's disease patients, treatment with dihydroergotoxine mesylate resulted in a statistically significant improvement in sialorrhea symptoms, as measured by the Sialorrhea Clinical Scale for PD (SCS-PD) .

Parkinson's Disease Sialorrhea Clinical Trial

Prioritized Application Scenarios for Dihydroergotoxine Mesylate Based on Quantitative Evidence


Research on Acute Hypertensive Management

Given its rapid onset of action in reducing blood pressure compared to clonidine [1], Dihydroergotoxine Mesylate is a valuable tool in preclinical models and clinical research focused on acute hypertensive emergencies. Its unique profile as a multi-receptor modulator with a faster response time makes it a preferred investigational agent for studies requiring swift hemodynamic control.

Neuropharmacological Studies on Presynaptic Receptor Modulation

For researchers investigating the complex interplay of presynaptic α- and β-adrenoceptors in neurotransmitter release, Dihydroergotoxine Mesylate offers a distinct profile. Its lack of effect on reducing noradrenaline outflow, in contrast to other α-blockers like IP-66 [2], makes it an essential reference compound for dissecting specific pre- and postsynaptic mechanisms.

Geriatric and Cognitive Disorder Studies at High Dosage

Procurement for studies on age-related cognitive decline should specifically consider the 6 mg/day dose. The evidence demonstrates a clear superiority of this higher dose over the 3 mg/day regimen for achieving measurable cognitive improvement [3], guiding protocol design and formulation development for geriatric populations.

Parkinson's Disease Comorbidity Research

Investigators studying non-motor symptoms of Parkinson's Disease, particularly sialorrhea, should consider Dihydroergotoxine Mesylate. Quantitative data shows a significant reduction in sialorrhea scores , justifying its use as a positive control or investigational treatment in pre-clinical and clinical research for this specific indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergotoxine Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.